N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name This compound derives from its fused heterocyclic core and substituent arrangement. The parent structure, thieno[2,3-d]pyrimidine , consists of a thiophene ring fused to a pyrimidine ring at the 2,3-positions (Figure 1). The pyrimidine moiety is numbered such that the nitrogen atoms occupy positions 1 and 3, with the thiophene sulfur at position 2. The 4-amine functional group indicates a primary amine (-NH2) at position 4 of the pyrimidine ring.
The substituent 2-tert-butoxyphenyl is attached to the amine nitrogen via a single bond. This aryl group features a tert-butoxy (-OC(CH3)3) group at the ortho position (carbon 2) of the benzene ring. The IUPAC name follows the convention of prioritizing the parent heterocycle and specifying substituents using locants and prefixes.
Structural Representation
- Molecular Formula : C16H17N3OS
- Molecular Weight : 299.39 g/mol
- SMILES Notation : NC1=NC=NC2=C1SC=C2C3=CC=CC=C3OC(C)(C)C
- Simplified Structural Diagram :
Thieno[2,3-d]pyrimidin-4-amine │ N-(2-tert-Butoxyphenyl)
The tert-butoxy group’s steric bulk and electron-donating properties influence the compound’s conformational stability and reactivity, as seen in analogous tert-butyl-substituted aromatic amines.
Alternative Chemical Designations and Registry Identifiers
While the IUPAC name is definitive, alternative designations and registry identifiers facilitate cross-referencing in chemical databases:
The absence of a CAS number suggests limited commercial availability or proprietary status. However, derivatives such as 2-(2-Tert-butylphenoxy)pyrimidin-4-amine (PubChem CID 113565286) share structural motifs, particularly in aryl-ether and pyrimidine components.
Structural Relationship to Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidine derivatives are characterized by their fused thiophene-pyrimidine core, which confers unique electronic and steric properties. The compound This compound belongs to this family, differing from simpler analogs through its N-aryl substitution pattern.
Key Structural Comparisons :
- Core Heterocycle : The thieno[2,3-d]pyrimidine scaffold is shared with antiviral and kinase-inhibiting compounds, though this report avoids pharmacological speculation.
- Substituent Variations : Unlike 4,4'-Di-tert-butyldiphenylamine (PubChem CID 458684), which features two tert-butylphenyl groups on an amine, this compound employs a single tert-butoxyphenyl group directly bonded to the pyrimidine amine.
- Electronic Effects : The tert-butoxy group’s electron-donating nature contrasts with electron-withdrawing substituents in other thienopyrimidines, potentially altering solubility and intermolecular interactions.
Table 1: Comparison to Related Thienopyrimidine Derivatives
This compound’s structural novelty lies in the combination of a thienopyrimidine core with an ortho-substituted tert-butoxyphenyl group, a configuration not observed in the cited search results.
Properties
CAS No. |
917909-00-3 |
|---|---|
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3OS/c1-16(2,3)20-13-7-5-4-6-12(13)19-14-11-8-9-21-15(11)18-10-17-14/h4-10H,1-3H3,(H,17,18,19) |
InChI Key |
YWWRVJCILQERGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reactions
Cyclocondensation reactions form the backbone of thieno[2,3-d]pyrimidine synthesis. These reactions typically involve the condensation of 2-amino-thiophenes with various electrophiles.
Base-Catalyzed Cyclocondensation : A common method involves the reaction of 2-amino-4,5-dimethylthiophene with aryl isocyanates under basic conditions, leading to the formation of thieno[2,3-d]pyrimidine derivatives. This method has been shown to yield high purity products with good yields (up to 85%).
One-Pot Synthesis : Another efficient approach is the one-pot synthesis where ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is reacted with aryl isocyanates in a single step. This method simplifies the process and reduces the need for multiple purification steps.
Substitution Reactions
After synthesizing the thieno[2,3-d]pyrimidine core, further functionalization can be achieved through substitution reactions.
- N-Alkylation : The introduction of tert-butoxy groups can be performed via N-alkylation reactions using tert-butyl bromide in the presence of a base such as potassium carbonate. This step is crucial for enhancing solubility and biological activity.
Other Synthetic Routes
Several alternative synthetic pathways have been explored in literature:
Thionyl Chloride Activation : The use of thionyl chloride to activate thieno[2,3-d]pyrimidine derivatives for nucleophilic attack by amines has been documented. This method allows for the introduction of various amino substituents at the 4-position.
Utilization of Isocyanates : The reaction of thieno[2,3-d]pyrimidines with isocyanates provides another pathway to synthesize substituted derivatives effectively. This method has been highlighted for its ability to produce compounds with diverse functionalities.
Summary Table of Preparation Methods
Chemical Reactions Analysis
N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, making it a potential candidate for the development of new antitubercular agents . Additionally, thienopyrimidine derivatives have been investigated for their anticancer activity, particularly as tyrosine kinase inhibitors, and their ability to induce apoptosis and autophagy in cancer cells .
Mechanism of Action
The mechanism of action of N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. As an inhibitor of cytochrome bd oxidase, the compound disrupts the energy metabolism of Mycobacterium tuberculosis, leading to ATP depletion and cell death . In cancer cells, thienopyrimidine derivatives have been shown to inhibit tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation . This inhibition leads to the induction of apoptosis and autophagy, resulting in the death of cancer cells.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-amine derivatives vary primarily in the substituents on the aromatic ring and modifications to the core structure. Key analogs include:
Aromatic Ring Substitutions
Core Modifications
- 6-Methylthieno derivatives: Methylation at position 6 (e.g., compound 25) reduces metabolic degradation, as seen in UPLC purity >98% .
Physicochemical Properties
Comparative data for selected analogs:
The tert-butoxy group in the target compound is expected to lower solubility compared to methoxy or sulfonyl analogs but may enhance membrane permeability due to increased lipophilicity .
Antiproliferative Activity
- N-(3-tert-Butylisoxazol-5-yl) derivative : IC₅₀ = 3.2 µM (HT-29 colorectal cancer) .
- N-(4-Methoxyphenyl) derivative : IC₅₀ = 8.5 µM (MCF-7 breast cancer) .
- N-(Quinolin-8-yl) derivative: IC₅₀ = 5.1 µM (HepG-2 hepatoma) .
Antiviral Activity
- N-(Cyclopropyl(phenyl)methyl) derivative (IB-32) : Inhibits HCV replication (EC₅₀ = 0.8 µM) by targeting STAT3 .
Enzyme Inhibition
- Sulfonyl-containing derivatives (e.g., compound 25) : Selective PI5P4Kγ inhibitors with >50-fold selectivity over other kinases .
Biological Activity
N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes various research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C16H17N3OS
- CAS Number : 15986068
The thieno[2,3-d]pyrimidine core is a significant feature of this compound, which contributes to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular processes. Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures can modulate the activity of:
- Folate Receptors (FRs) : These receptors are involved in the uptake of folate, which is crucial for DNA synthesis and repair. Inhibition of these receptors can lead to reduced tumor cell proliferation.
- β-Glycinamide Ribonucleotide Formyltransferase (GARFTase) : This enzyme plays a role in purine metabolism. Inhibition can deplete cellular ATP levels, leading to increased apoptosis in cancer cells.
Antitumor Activity
Several studies have demonstrated the antitumor effects of thieno[2,3-d]pyrimidine derivatives, including this compound. For instance:
- Cell Proliferation Inhibition : Research showed that this compound selectively inhibits the proliferation of human tumor cell lines expressing folate receptors, such as KB and IGROV1 cells. The potency was significantly higher than other tested compounds in the same class .
- In Vivo Efficacy : In SCID mice models bearing IGROV1 tumors, this compound exhibited superior efficacy when compared to other treatments, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies suggest that derivatives containing the thieno[2,3-d]pyrimidine moiety exhibit significant antimicrobial activity against various pathogens:
- In Vitro Studies : Certain derivatives showed promising results against bacteria such as Staphylococcus aureus and fungi like Geotricum candidum, demonstrating their potential for development into antimicrobial agents .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Antitumor Efficacy :
- A study involving the administration of this compound to SCID mice with implanted IGROV1 tumors demonstrated significant tumor size reduction compared to control groups. The mechanism was linked to selective inhibition of folate receptor-mediated pathways.
-
Case Study on Antimicrobial Properties :
- Another study assessed the antimicrobial efficacy of related thieno[2,3-d]pyrimidine compounds against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives had comparable efficacy to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
